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molecular formula C10H9ClO2 B1354927 1-(2-Chlorophenyl)butane-1,3-dione CAS No. 56464-74-5

1-(2-Chlorophenyl)butane-1,3-dione

Cat. No. B1354927
M. Wt: 196.63 g/mol
InChI Key: CYPYOGOPKDBEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08034940B2

Procedure details

A 2.5 M hexane solution of BuLi (16.46 mL, 41.1 mmol) was added dropwise to a solution of diisopropylamine (6.11 mL, 42.9 mmol) in THF (150 mL) at −78° C. The mixture was stirred at 0° C. for 15 min and cooled to −78° C. Acetone (3.02 mL, 41.1 mmol) was added dropwise. After 2 h at −78° C., 2-chlorobenzoyl chloride (3.00 g, 17.14 mmol) in THF (10 mL) was added dropwise. The flask was rinsed with THF (2 mL) and added. After 1 h at −78° C., the mixture was quenched with brine (200 mL) and acidified to pH ˜1 with 1 N HCl. The organic solvents were evaporated in vacuo. The aqueous residue was extracted with EtOAc (3×100 mL). The combined extracts were dried (MgSO4) and concentrated to give crude 1-(2-chlorophenyl)butane-1,3-dione as a yellow liquid. The crude material was taken to next step without purification. MS (ES+) m/z: 197 (M+H).
Quantity
3.02 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
16.46 mL
Type
reactant
Reaction Step Three
Quantity
6.11 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(NC(C)C)(C)C.[CH3:13][C:14]([CH3:16])=[O:15].[Cl:17][C:18]1[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20](Cl)=[O:21]>C1COCC1.CCCCCC>[Cl:17][C:18]1[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20](=[O:21])[CH2:13][C:14](=[O:15])[CH3:16]

Inputs

Step One
Name
Quantity
3.02 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
16.46 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
6.11 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
WAIT
Type
WAIT
Details
After 2 h at −78° C.
Duration
2 h
WASH
Type
WASH
Details
The flask was rinsed with THF (2 mL)
ADDITION
Type
ADDITION
Details
added
WAIT
Type
WAIT
Details
After 1 h at −78° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with brine (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic solvents were evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous residue was extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(CC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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